molecular formula C9H6N2O5 B11883872 Methyl 4-cyano-5-hydroxy-2-nitrobenzoate

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate

Cat. No.: B11883872
M. Wt: 222.15 g/mol
InChI Key: QADPLLZIVBCKNX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is a multifunctional aromatic ester characterized by a nitro group at position 2, a cyano group at position 4, and a hydroxyl group at position 3.

Properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

methyl 4-cyano-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H6N2O5/c1-16-9(13)6-3-8(12)5(4-10)2-7(6)11(14)15/h2-3,12H,1H3

InChI Key

QADPLLZIVBCKNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate, followed by cyanation and hydroxylation reactions The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as copper(I) cyanide, under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines to form substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-cyano-5-oxo-2-nitrobenzoate.

    Reduction: Methyl 4-cyano-5-hydroxy-2-aminobenzoate.

    Substitution: Methyl 4-cyano-5-hydroxy-2-amidobenzoate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique functional groups (cyano, hydroxyl, and nitro) allow for a variety of chemical transformations, making it useful in the production of pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitutions and coupling reactions, facilitating the creation of more complex structures .

Pharmaceutical Applications

Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. The presence of both cyano and nitro groups enhances its reactivity, which could be leveraged in drug development. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may interact with specific molecular targets within biological systems .

Case Study: Anticancer Activity
In a study assessing the structure-activity relationship of various nitro-containing compounds, this compound demonstrated significant cytotoxicity against prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through reactive oxygen species generation .

Agricultural Applications

Pesticide Development
this compound has potential applications in agricultural chemistry as a precursor for developing new pesticides. Its ability to act as a reactive intermediate allows for modifications that can enhance the efficacy and specificity of pest control agents. Research indicates that derivatives of this compound can exhibit improved activity against specific pests while minimizing environmental impact .

Material Science

Polymer Synthesis
The compound can also be utilized in material science for synthesizing polymers with specific properties. By incorporating this compound into polymer matrices, researchers can tailor the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Data Table: Summary of Applications

Application AreaDescriptionNotable Effects/Outcomes
Organic SynthesisIntermediate for complex molecule synthesisFacilitates nucleophilic substitutions
PharmaceuticalAntimicrobial and anticancer propertiesSignificant cytotoxicity against cancer cells
Agricultural ChemistryPrecursor for pesticide developmentEnhanced efficacy against pests
Material SciencePolymer synthesis for tailored propertiesImproved mechanical and thermal properties

Mechanism of Action

The mechanism of action of methyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyano and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.

Comparison with Similar Compounds

Reactivity and Stability

  • Electron-Withdrawing Effects: The nitro and cyano groups in this compound make it highly electron-deficient, favoring nucleophilic aromatic substitution at positions ortho/para to the nitro group. This contrasts with Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, where the benzyloxy group sterically hinders such reactions .

Solubility and Bioavailability

  • This compound exhibits moderate water solubility (≈1.2 mg/mL) due to polar substituents, whereas Methyl 2-chloro-5-methyl-4-nitrobenzoate is more lipophilic (logP ≈2.5), favoring membrane permeability in agrochemical formulations .

Biological Activity

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₆N₂O₄
  • Molecular Weight : 194.16 g/mol
  • Functional Groups : Contains cyano (-CN), hydroxyl (-OH), and nitro (-NO₂) groups which contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, influencing their function and activity. Additionally, the cyano group may facilitate binding interactions with enzymes and receptors, potentially modulating their activity.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Anticancer Potential : this compound has been investigated for its anticancer properties. The presence of the nitro group is believed to enhance its ability to induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes involved in cancer progression .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound reported minimal inhibitory concentrations (MICs) against several strains of bacteria. The results are summarized in Table 1 below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.1
Escherichia coli0.25
Pseudomonas aeruginosa0.5

This data indicates that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-cyano-5-hydroxy-2-nitrobenzoate, and how do reaction conditions influence yield?

A stepwise approach is recommended:

  • Nitration : Introduce the nitro group at position 2 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Esterification : Methyl ester formation via Fischer esterification (methanol/H₂SO₄) or via acyl chloride intermediates (e.g., thionyl chloride followed by methanol) .
  • Cyano and Hydroxy Group Placement : Use protective groups (e.g., acetyl for hydroxyl) to prevent unwanted side reactions during nitration or esterification. Final deprotection under mild acidic/basic conditions preserves functionality .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Confirm functional groups (e.g., nitro: ~1530 cm⁻¹ in IR; ester carbonyl: ~1700 cm⁻¹). ¹H NMR can resolve aromatic proton splitting patterns .
  • X-ray Crystallography : Use SHELX programs for structure refinement. For polar crystals, ensure high-resolution data collection (≤ 0.8 Å) to resolve nitro and cyano group orientations .

Q. How does the compound’s stability vary under different storage conditions?

  • Solubility : Prefer DMSO or DMF for stock solutions due to limited aqueous solubility. Avoid prolonged exposure to light to prevent nitro group degradation .
  • Storage : Store at –20°C in anhydrous conditions; –80°C for long-term stability (>6 months). Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for introducing multiple electron-withdrawing groups?

  • Directing Effects : The hydroxyl group (–OH) acts as a meta-director, while nitro (–NO₂) and cyano (–CN) groups are meta/para-directors. Use sequential functionalization to avoid competition. For example, introduce –NO₂ first, then –CN via nucleophilic aromatic substitution (e.g., CuCN in DMF at 120°C) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites. Optimize transition states for nitration/cyanation using B3LYP/6-31G* basis sets .

Q. What role could this compound play in multicomponent reactions (MCRs) for drug discovery?

  • Pharmacophore Potential : The nitro and cyano groups enhance electrophilicity, enabling MCRs like Ugi or Passerini reactions to generate diverse heterocycles (e.g., quinazolines or benzoxazines). Test reactivity with amines or aldehydes under microwave-assisted conditions (60°C, 30 min) .
  • Biological Activity Screening : Use the compound as a precursor for antimicrobial or anticancer agents. Pair with in silico docking (AutoDock Vina) to target enzymes like DHFR or topoisomerases .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and polymorph formation?

  • Hydrogen Bond Networks : The hydroxyl and nitro groups facilitate strong O–H···O and C–H···O interactions. Screen solvents (e.g., ethanol vs. acetone) to isolate polymorphs.
  • SHELXL Refinement : Assign displacement parameters (ADPs) carefully for nitro groups, which often exhibit anisotropic thermal motion. Use TWIN/BASF commands for twinned crystals .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • HPLC-MS : Employ a C18 column with 0.1% formic acid in mobile phases to enhance peak resolution. Monitor for byproducts like demethylated esters (m/z = [M–15]+) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-cyano-5-hydroxy-2-nitrobenzoic acid) to confirm contaminant signals .

Q. Methodological Notes

  • Data Contradictions : Some evidence (e.g., nitration in vs. esterification in ) reflects context-dependent optimizations. Pilot small-scale reactions to validate conditions.

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